REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[N:7]=[C:8]([NH:11][C:12](=[O:14])[CH3:13])[O:9][CH:10]=1)=[O:5])C>C(O)C>[C:12]([NH:11][C:8]1[O:9][CH:10]=[C:6]([C:4]([OH:5])=[O:3])[N:7]=1)(=[O:14])[CH3:13]
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N=C(OC1)NC(C)=O
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Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
LiOH monohydrate
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 12 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the precipitate is collected
|
Type
|
WASH
|
Details
|
washed with cold water
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |